5-Bromo-2-(pyridin-4-yloxy)-pyrimidine
Overview
Description
5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is a heterocyclic organic compound that features a bromine atom, a pyridine ring, and a pyrimidine ring connected via an oxygen atom
Mechanism of Action
Mode of Action
It is known that the compound is involved in the catalytic protodeboronation of alkyl boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation .
Biochemical Pathways
The compound is known to be involved in the protodeboronation of alkyl boronic esters , which is a valuable transformation in organic synthesis
Result of Action
The compound is known to be involved in the protodeboronation of alkyl boronic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chloropyrimidine and 4-hydroxypyridine.
Reaction: These starting materials undergo a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxypyridine displaces the chlorine atom in 5-bromo-2-chloropyrimidine.
Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-4-yloxy)-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are common.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrimidine ring with aromatic boronic acids.
Scientific Research Applications
5-Bromo-2-(pyridin-4-yloxy)-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyridin-3-yloxy)-pyrimidine
- 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine
- 5-Chloro-2-(pyridin-4-yloxy)-pyrimidine
Uniqueness
5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is unique due to the specific positioning of the bromine atom and the pyridin-4-yloxy group. This configuration can result in distinct reactivity and binding properties compared to its analogs, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-bromo-2-pyridin-4-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHULGZQGULVSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650606 | |
Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-07-9 | |
Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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